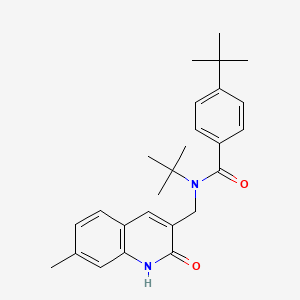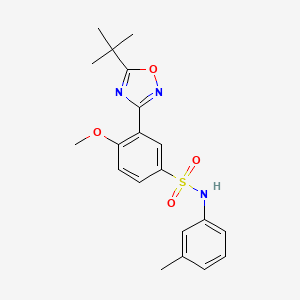
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, also known as HMQP, is a chemical compound that has been synthesized and studied for its potential scientific research applications. This compound belongs to the family of quinoline derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves its binding to the P2X7 receptor, which is a ligand-gated ion channel that is expressed in various cell types including immune cells and neurons. By blocking the activation of this receptor, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can inhibit the release of pro-inflammatory cytokines and reduce pain perception.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can modulate various biochemical and physiological processes in the body. It has been found to reduce the production of reactive oxygen species and inhibit the activation of the NLRP3 inflammasome, which is involved in the regulation of immune responses. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has also been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in lab experiments is its selectivity for the P2X7 receptor, which allows for more precise targeting of this receptor compared to other compounds. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide is its relatively low potency compared to other P2X7 receptor antagonists.
Orientations Futures
There are several potential future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide. One area of research could be the development of more potent analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide that can be used in the treatment of chronic pain and inflammatory diseases. Another area of research could be the exploration of the effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide on other physiological processes in the body, such as the regulation of glucose metabolism and lipid homeostasis. Additionally, the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in combination with other drugs could be investigated for its potential synergistic effects.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves the reaction of 8-hydroxy-2-methylquinoline with 3-methyl-N-propylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the P2X7 receptor, which is involved in the regulation of inflammatory responses and pain perception. This makes N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide a potential candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-11-24(22(26)18-10-5-7-15(2)12-18)14-19-13-17-9-6-8-16(3)20(17)23-21(19)25/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPNFZRONFZTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)
![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)




